molecular formula C10H8N2OS B2858545 5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 165283-98-7

5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B2858545
Key on ui cas rn: 165283-98-7
M. Wt: 204.25
InChI Key: VQSFARIYUUEKEA-UHFFFAOYSA-N
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Patent
US07598384B2

Procedure details

Prepared in 52% yield from cyclohexane-1,3-dione in analogy to the procedure described for 7,7-dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile synthesis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(=O)CCCC(=O)C1.C[C:10]1(C)[CH2:19][C:18]2[NH:17][C:16](=[S:20])[C:15]([C:21]#[N:22])=[CH:14][C:13]=2[C:12](=[O:23])[CH2:11]1>>[O:23]=[C:12]1[CH2:11][CH2:10][CH2:19][C:18]2[NH:17][C:16](=[S:20])[C:15]([C:21]#[N:22])=[CH:14][C:13]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(C=2C=C(C(NC2C1)=S)C#N)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C1C=2C=C(C(NC2CCC1)=S)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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